7-benzyl-2-(3-methylphenyl)-8,9-diphenyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine
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Overview
Description
7-benzyl-2-(3-methylphenyl)-8,9-diphenyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine is a complex heterocyclic compound that belongs to the class of pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-benzyl-2-(3-methylphenyl)-8,9-diphenyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine typically involves multi-step reactions starting from readily available starting materials. One common method involves the cyclization of appropriate intermediates under specific conditions to form the desired heterocyclic ring system .
Industrial Production Methods
Industrial production methods for such complex compounds often involve optimization of reaction conditions to maximize yield and purity. Techniques such as microwave-assisted synthesis and the use of catalysts can significantly enhance the efficiency of the synthetic process .
Chemical Reactions Analysis
Types of Reactions
7-benzyl-2-(3-methylphenyl)-8,9-diphenyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions where specific atoms or groups are replaced by others
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized based on the desired transformation .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can introduce new functional groups into the molecule .
Scientific Research Applications
7-benzyl-2-(3-methylphenyl)-8,9-diphenyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine has several scientific research applications, including:
Medicinal Chemistry: This compound has shown potential as a CDK2 inhibitor, making it a promising candidate for cancer treatment.
Biological Studies: It is used in studies to understand its interaction with various biological targets and pathways.
Industrial Applications: The compound’s unique structure makes it useful in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 7-benzyl-2-(3-methylphenyl)-8,9-diphenyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine involves its interaction with specific molecular targets. For example, as a CDK2 inhibitor, it binds to the active site of the enzyme, preventing its activity and thereby inhibiting cell proliferation . This mechanism is crucial for its potential use in cancer therapy.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives, such as:
- 7-benzyl-2-(3-methylphenyl)-8,9-diphenyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives with different substituents .
- Pyrazolo[3,4-d]pyrimidine derivatives .
Uniqueness
The uniqueness of this compound lies in its specific structural features and its potent biological activity as a CDK2 inhibitor. This makes it a valuable compound for further research and development in medicinal chemistry .
Properties
Molecular Formula |
C33H25N5 |
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Molecular Weight |
491.6 g/mol |
IUPAC Name |
10-benzyl-4-(3-methylphenyl)-11,12-diphenyl-3,5,6,8,10-pentazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaene |
InChI |
InChI=1S/C33H25N5/c1-23-12-11-19-27(20-23)31-35-33-29-28(25-15-7-3-8-16-25)30(26-17-9-4-10-18-26)37(21-24-13-5-2-6-14-24)32(29)34-22-38(33)36-31/h2-20,22H,21H2,1H3 |
InChI Key |
RHWFJZQUWUEJDY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NN3C=NC4=C(C3=N2)C(=C(N4CC5=CC=CC=C5)C6=CC=CC=C6)C7=CC=CC=C7 |
Origin of Product |
United States |
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